dTAG-47-NEG
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Overview
Description
dTAG-47-NEG is a negative control compound used in the dTAG (degradation tag) system, which is a chemical biology strategy for targeted protein degradation. This compound is an analog of dTAG-47 that cannot bind and recruit cereblon (CRBN), making it useful as a heterobifunctional negative control .
Preparation Methods
The synthesis of dTAG-47-NEG involves multiple steps, including the formation of a heterobifunctional molecule that links a high-affinity ligand for FKBP12 F36V to a ligand for an E3 ubiquitin ligase. The synthetic route typically involves:
Formation of the FKBP12 F36V ligand: This step includes the synthesis of a ligand that binds specifically to the FKBP12 F36V mutant protein.
Formation of the E3 ligase ligand: This involves synthesizing a ligand that binds to the E3 ubiquitin ligase.
Linking the two ligands: The final step involves linking the FKBP12 F36V ligand to the E3 ligase ligand through a chemical linker
Chemical Reactions Analysis
dTAG-47-NEG undergoes various chemical reactions, including:
Substitution reactions: These reactions involve the replacement of one functional group with another.
Oxidation and reduction reactions: These reactions involve the gain or loss of electrons, respectively.
Hydrolysis reactions: These reactions involve the cleavage of chemical bonds by the addition of water.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
dTAG-47-NEG is primarily used in scientific research as a negative control in the dTAG system. Its applications include:
Target validation: It helps in validating the specificity and efficacy of dTAG molecules by serving as a control that does not induce protein degradation.
Cancer research: It is used to study the role of specific proteins in cancer by selectively degrading target proteins and observing the effects on cancer cell growth and survival.
Drug discovery: It aids in the identification of potential drug targets by enabling the rapid and selective degradation of proteins of interest
Mechanism of Action
dTAG-47-NEG functions as a negative control by not binding to and recruiting cereblon (CRBN). This prevents the formation of a ternary complex with the target protein and the E3 ubiquitin ligase, thereby inhibiting the ubiquitination and subsequent degradation of the target protein. This mechanism allows researchers to distinguish between specific and non-specific effects of dTAG molecules .
Comparison with Similar Compounds
dTAG-47-NEG is similar to other negative control compounds used in the dTAG system, such as dTAG-13-NEG. These compounds share the common feature of not binding to and recruiting cereblon (CRBN), making them useful as controls in protein degradation studies. this compound is unique in its specific structure and binding properties, which make it suitable for use with dTAG-47 .
Similar Compounds
dTAG-13-NEG: Another negative control compound that does not bind to cereblon (CRBN).
dTAG V-1-NEG: A negative control for dTAG V-1, which recruits von Hippel-Lindau (VHL) instead of cereblon (CRBN)
Properties
Molecular Formula |
C59H75N5O13 |
---|---|
Molecular Weight |
1062.2 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[8-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-5-yl]amino]octylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C59H75N5O13/c1-7-41(39-34-51(73-4)54(75-6)52(35-39)74-5)56(67)63-32-17-14-20-46(63)59(70)77-48(27-23-38-24-28-49(71-2)50(33-38)72-3)43-19-12-13-22-47(43)76-37-53(65)61-30-16-11-9-8-10-15-29-60-40-25-26-42-44(36-40)58(69)64(57(42)68)45-21-18-31-62-55(45)66/h12-13,19,22,24-26,28,33-36,41,45-46,48,60H,7-11,14-18,20-21,23,27,29-32,37H2,1-6H3,(H,61,65)(H,62,66)/t41-,45?,46-,48+/m0/s1 |
InChI Key |
OFTYOACHIXNZPD-NAEYCJRYSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCCNC7=O |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCCNC7=O |
Origin of Product |
United States |
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